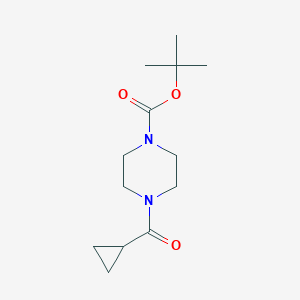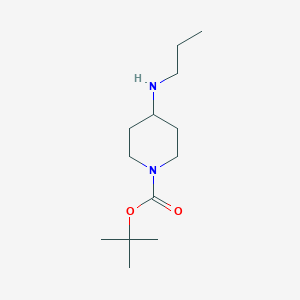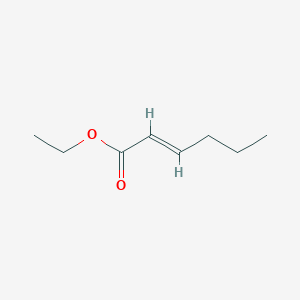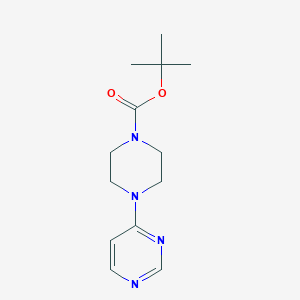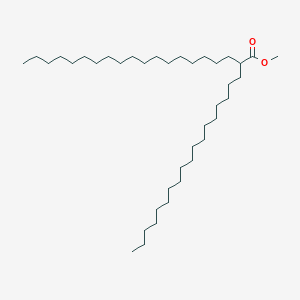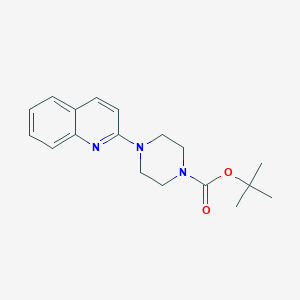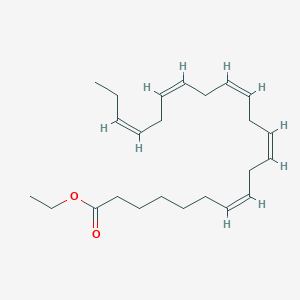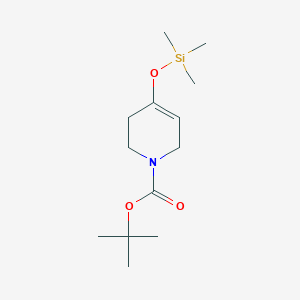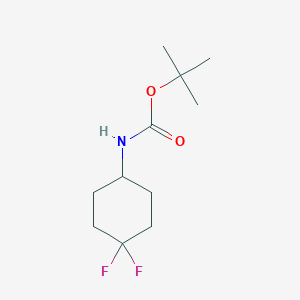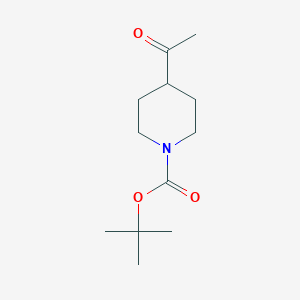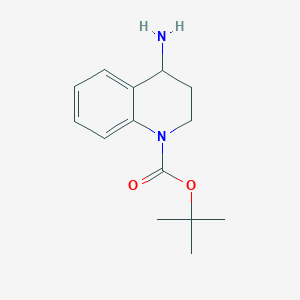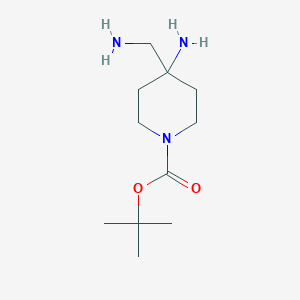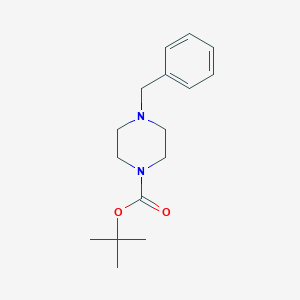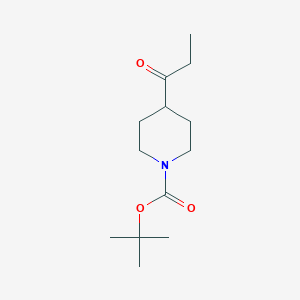
Tert-butyl 4-propionylpiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-propionylpiperidine-1-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine derivatives, which are relevant to the analysis of tert-butyl 4-propionylpiperidine-1-carboxylate. These derivatives are important intermediates in the synthesis of biologically active compounds, including anticancer drugs, ligands for metal complexes, and chiral auxiliaries for asymmetric synthesis .
Synthesis Analysis
The synthesis of tert-butyl piperidine derivatives is well-documented. For instance, tert-butyl 4-chloropiperidine is synthesized through chlorination reactions or by the addition of methylmagnesium chloride to a dimethyliminium salt . Another derivative, tert-butyl 4-oxopiperidine-1-carboxylate, is used as a starting material for the synthesis of various substituted compounds, including those with Schiff base structures . The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods could potentially be adapted for the synthesis of tert-butyl 4-propionylpiperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structures of tert-butyl piperidine derivatives are characterized using various spectroscopic methods, including NMR, FTIR, and MS, as well as X-ray crystallography . For example, the crystal and molecular structure of a substituted thieno[2,3-c]pyridine derivative was determined, revealing intramolecular hydrogen bonding . Similarly, the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory (DFT) and compared with X-ray diffraction data .
Chemical Reactions Analysis
The tert-butyl piperidine derivatives undergo various chemical reactions. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield hydroxypiperidine carboxylates . Schiff base formation is another reaction observed with tert-butyl piperidine derivatives, where an amino group reacts with an aldehyde . These reactions demonstrate the versatility of tert-butyl piperidine derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their substituents. For example, the introduction of a tert-butyl group can increase solubility and provide steric hindrance, which affects the compound's reactivity and packing in the solid state . The electron-releasing effect of the tert-butyl substituent is also noted in cyclic voltammetric data . The presence of bulky substituents can hinder the formation of intermolecular hydrogen bonds, as seen in the crystal structure analysis .
Applications De Recherche Scientifique
-
Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Method of Application: The synthesis involves starting from simple commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
- Results: The newly synthesized compounds were characterized by spectral data .
-
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Application: These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
- Method of Application: The incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
- Results: The compounds have shown diverse biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
-
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Application: This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It’s used in the field of organic chemistry .
- Method of Application: The specific methods of application or experimental procedures are not provided .
- Results: The specific results or outcomes obtained are not provided .
-
tert-Butyl 4-Methylenepiperidine-1-carboxylate
- Application: This compound is a useful reagent for the design of anion exchange membranes (AEMs) and ionomers for use in storage devices such as fuel cells and batteries .
- Method of Application: The specific methods of application or experimental procedures are not provided .
- Results: The specific results or outcomes obtained are not provided .
-
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Application: This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It’s used in the field of organic chemistry .
- Method of Application: The specific methods of application or experimental procedures are not provided .
- Results: The specific results or outcomes obtained are not provided .
-
tert-Butyl 4-Methylenepiperidine-1-carboxylate
- Application: This compound is a useful reagent for the design of anion exchange membranes (AEMs) and ionomers for use in storage devices such as fuel cells and batteries .
- Method of Application: The specific methods of application or experimental procedures are not provided .
- Results: The specific results or outcomes obtained are not provided .
Safety And Hazards
Tert-butyl 4-propionylpiperidine-1-carboxylate is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and has hazard statements H317 and H319 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
tert-butyl 4-propanoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-11(15)10-6-8-14(9-7-10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSFTWJIBCDRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619987 | |
| Record name | tert-Butyl 4-propanoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-propionylpiperidine-1-carboxylate | |
CAS RN |
419571-73-6 | |
| Record name | tert-Butyl 4-propanoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-propanoylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



